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molecular formula C12H12O2 B8404940 Methyl 2-phenyl-4-pentynoate

Methyl 2-phenyl-4-pentynoate

Cat. No. B8404940
M. Wt: 188.22 g/mol
InChI Key: FUBIJZTWQYKNBD-UHFFFAOYSA-N
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Patent
US06668527B2

Procedure details

Diisopropyl ethyl amine (5.9 mL, 42 mmol) was dissolved in tetrahydrofuran (30 mL). Butyllithium, 2.5 M in hexanes, (16.8 mL, 42 mmol) was added slowly at A solution of phenyl acetic acid (2.72 g, 20 mmol) in tetrahydrofuran (20 mL) was added slowly via a dropping funnel over 20 minutes. The reaction was stirred for 25 minutes. Propargyl bromide was added as an 80% weight solution in toluene (2.3 mL, 21.0 mmol). The reaction was stirred for 1.5 hours and 4N hydrochloric acid (15 mL) was added. The mixture was diluted with ethyl acetate (50 mL). The organic portion was concentrated in vacuo. The residue was dissolved in diethyl ether and extracted with water (3×) and 1 N hydrochloric acid (3×). The organic portion was dried over magnesium sulfate and the solvent removed in vacuo. The resulting yellow solid (1.7 g) was dissolved in methanol (50 mL) and cooled to 0C. Acetylchloride (2 mL) was added and the reaction was allowed to warm to room temperature. After the reaction stirred for 18 hours, the solvent was removed in vacuo. The residue was dissolved in diethyl ether. The solution was extracted with saturated sodium bicarbonate, water, and brine. The organic portion was dried over magnesium sulfate and the solvent removed in vacuo. The residue was chromatographed on silica gel with 10% ethyl acetate in hexanes to give the title compound as an oil (0.58 g, 15%)
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
16.8 mL
Type
reactant
Reaction Step Three
Quantity
2.72 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.3 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Yield
15%

Identifiers

REACTION_CXSMILES
[CH:1](N(C(C)C)CC)([CH3:3])[CH3:2].[CH2:10]([Li])CCC.[C:15]1([CH2:21][C:22]([OH:24])=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(Br)C#C.C1(C)C=CC=CC=1.Cl>O1CCCC1.C(OCC)(=O)C>[CH3:10][O:23][C:22](=[O:24])[CH:21]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:3][C:1]#[CH:2]

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
16.8 mL
Type
reactant
Smiles
Name
Quantity
2.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
2.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly via a dropping funnel over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The organic portion was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with water (3×) and 1 N hydrochloric acid (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow solid (1.7 g) was dissolved in methanol (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0C
ADDITION
Type
ADDITION
Details
Acetylchloride (2 mL) was added
STIRRING
Type
STIRRING
Details
After the reaction stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with saturated sodium bicarbonate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with 10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COC(C(CC#C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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